

protocols for the nitration of 2-fluorofluorenone

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Compound of Interest

Compound Name: 2-Fluoro-6-nitro-9h-fluoren-9-one

CAS No.: 16234-84-7

Cat. No.: B11942941

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Application Note: Regioselective Nitration of 2-Fluorofluorenone

Abstract

This application note details the optimized protocol for the mono-nitration of 2-fluoro-9H-fluoren-9-one to synthesize 2-fluoro-7-nitro-9H-fluoren-9-one. Unlike simple aromatics, the fluorenone scaffold presents unique regiochemical challenges due to the competing electronic effects of the carbonyl bridge and the fluorine substituent. This guide provides a robust mixed-acid methodology, mechanistic rationale for regioselectivity, and critical safety parameters for handling nitration at scale.

Introduction & Strategic Rationale

The nitration of fluorenone derivatives is a cornerstone reaction in the synthesis of high-performance polymers (polyimides), optoelectronic materials, and bioactive scaffolds (e.g., Tilorone analogs).

For 2-fluorofluorenone, the synthetic objective is typically the introduction of a nitro group to enable further functionalization (reduction to amine, Sandmeyer reactions, etc.).

Mechanistic Insight: The Regioselectivity Paradox

The nitration of 2-fluorofluorenone is an Electrophilic Aromatic Substitution (

) governed by the interplay of two rings:

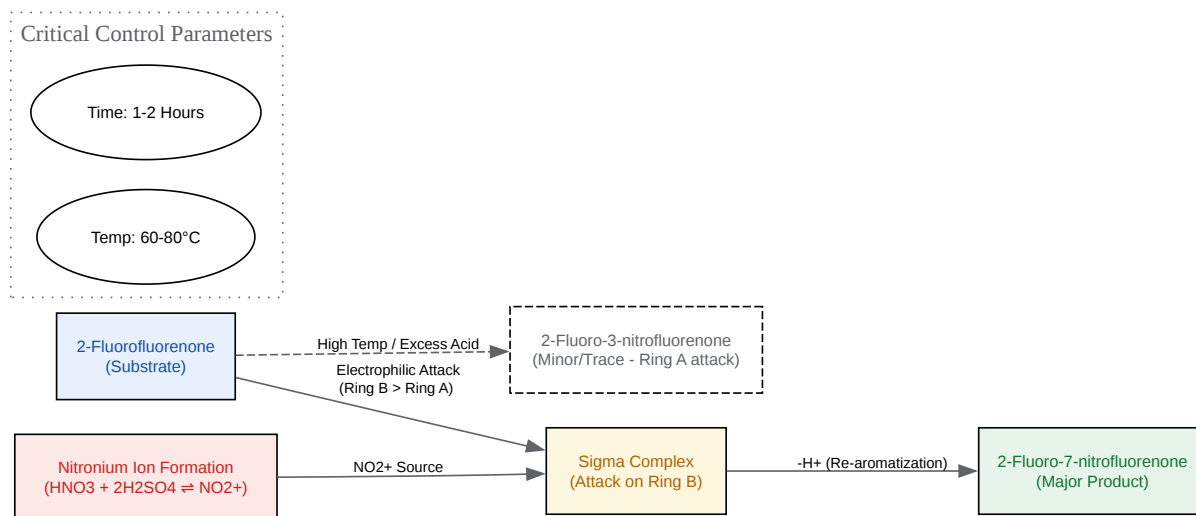
- Ring A (Substituted): Contains the Fluorine atom at C2. Fluorine is an ortho/para director but is deactivating due to strong inductive withdrawal ($-I > +R$).
- Ring B (Unsubstituted): Deactivated only by the electron-withdrawing carbonyl group (C9).

Conclusion: Ring A is more deactivated than Ring B. Therefore, electrophilic attack occurs preferentially on Ring B. Within Ring B, the carbonyl group (meta-director) and the biphenyl linkage direct the incoming nitro group to the C7 position (pseudo-para to the biphenyl bond).

Target Product: 2-Fluoro-7-nitro-9H-fluoren-9-one.

Reaction Mechanism & Pathway

The following Graphviz diagram illustrates the electrophilic substitution pathway and the logic of regioselectivity.



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Figure 1: Reaction pathway for the nitration of 2-fluorofluorenone showing the preference for Ring B substitution.

Experimental Protocol

Method: Mixed Acid Nitration (HNO₃ / H₂SO₄) Scale: 10 mmol (adaptable to kg scale)

Materials & Reagents

Reagent	CAS	Role	Equiv.[1][2][3]	Amount (10 mmol scale)
2-Fluorofluorenone	343-01-1	Substrate	1.0	1.98 g
Nitric Acid (65-70%)	7697-37-2	Reagent	3.0	~2.0 mL
Sulfuric Acid (98%)	7664-93-9	Catalyst/Solvent	10.0	~5.5 mL
Glacial Acetic Acid	64-19-7	Solvent (Optional)*	-	10 mL

*Note: Acetic acid is recommended for smaller scales to improve solubility and thermal control, though industrial protocols often use water/acid slurry.

Step-by-Step Procedure

- Preparation of Nitrating Mixture:
 - In a separate flask, cool 5.5 mL of conc. H_2SO_4 to 0–5°C using an ice bath.
 - Slowly add 2.0 mL of HNO_3 dropwise with stirring. Maintain temperature <10°C. Caution: Exothermic.
- Substrate Dissolution:
 - In a 3-neck round-bottom flask equipped with a thermometer, reflux condenser, and magnetic stirrer, suspend 1.98 g of 2-fluorofluorenone in 10 mL of glacial acetic acid (or use neat H_2SO_4 if strictly following industrial slurry methods).
 - Warm slightly (30-40°C) to ensure partial dissolution/fine suspension.
- Nitration Reaction:
 - Add the pre-cooled nitrating mixture to the substrate solution dropwise over 20 minutes.

- Crucial: Do not allow the temperature to spike above 50°C during addition to prevent dinitration.
- Once addition is complete, heat the reaction mixture to 60–80°C.
- Maintain this temperature for 1.5 to 2 hours.
- Monitoring: Check by TLC (Eluent: Hexane/EtOAc 8:2) or HPLC. The starting material ($R_f \sim 0.6$) should disappear, replaced by a more polar yellow spot ($R_f \sim 0.4$).
- Quenching & Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture slowly into 100 g of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.^{[4][5]}
 - Stir for 30 minutes to ensure all acid is diluted and trapped in the aqueous phase.
- Purification:
 - Filter the yellow precipitate using a Buchner funnel.
 - Wash: Wash the cake copiously with water (3 x 50 mL) until the filtrate is neutral (pH paper check).
 - Wash with cold ethanol (1 x 10 mL) to remove trace organic impurities.
 - Recrystallization: Recrystallize the crude solid from Ethanol or Acetic Acid to obtain bright yellow needles.
 - Drying: Dry in a vacuum oven at 60°C for 6 hours.

Expected Results & Characterization

Parameter	Specification	Notes
Appearance	Yellow crystalline solid	Typical of nitrofluorenones.
Yield	85 - 92%	High efficiency due to strong directing effects.
Melting Point	160 - 170°C (Estimated)	Nitro-fluorenones generally melt >150°C.
¹ H NMR (DMSO-d ₆)	Distinct patterns for two rings	Ring A (F-sub): Multiplets preserved. Ring B (Nitro): New pattern. Look for doublet (d, J~2Hz) at ~8.4 ppm (proton ortho to NO ₂ and C=O, C8-H) and dd at ~8.2 ppm.
IR Spectroscopy	1530, 1350 cm ⁻¹	Strong N-O stretches (asymmetric/symmetric).
MS (ESI/EI)	m/z ~ 243 [M] ⁺	Molecular ion confirmation.

Safety & Handling (HSE)

- Nitric Acid/Sulfuric Acid: Extremely corrosive and oxidizing. Use full PPE (face shield, acid-resistant gloves).
- Exotherm Control: The mixing of acids and the nitration reaction are exothermic. Runaways can lead to "fume-offs." Always maintain cooling capacity during addition.
- Waste Disposal: Neutralize aqueous filtrate with Sodium Bicarbonate before disposal. Do not mix nitric acid waste with organic solvents (acetone/ethanol) in closed containers.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield / Incomplete Rxn	Temperature too low (<60°C).	Increase reaction temp to 80°C; extend time by 1h.
Di-nitration (Impurities)	Excess HNO ₃ or Temp >90°C.	Strictly control stoichiometry (max 3.0 eq HNO ₃) and keep temp <85°C.
Oiling out / Sticky Solid	Impure starting material or wet acid.	Recrystallize starting material. [1] Ensure slow pouring into ice to promote crystallization.

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